![molecular formula C13H10F3N5 B2595769 N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021134-43-9](/img/structure/B2595769.png)
N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
“N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of this compound involves several steps. It starts with the reduction of trifluoromethylphenylaldehyde to produce 4-(trifluoromethyl)benzylamine . This is achieved by adding various reagents such as distilled water, sodium acetate, hydroxylamine hydrochloride, and methanol in a reactor. The mixture is stirred and then distilled under vacuum to remove the solvent. Subsequently, acetic acid and zinc are added, causing a rise in temperature due to exothermic reaction. The temperature is maintained by cooling. Finally, toluene and ammonia are added to remove zinc salts. The obtained substance is stirred and the aqueous phase is removed. The yield of 4-(trifluoromethyl)benzylamine is determined by potentiometric titration .Physical And Chemical Properties Analysis
The compound has a melting point of 43 °C and a boiling point of 79-82 °C (15 mmHg). It has a density of 1.229 g/mL at 25 °C (lit.) and a refractive index of n 20/D 1.464 (lit.). It’s a liquid with a clear colorless to light yellow color. It’s sensitive to air .Safety and Hazards
properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5/c14-13(15,16)9-3-1-2-8(4-9)5-17-11-10-6-20-21-12(10)19-7-18-11/h1-4,6-7H,5H2,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVOGROSMSIRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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